4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

This 4-substituted pyrazinylamino-cyclohexane scaffold is specifically synthesized for structure-activity relationship (SAR) studies on kinase inhibitors. Its distinct 4-position geometry (vs. the 3-isomer) directly impacts binding conformation, making it irreplaceable for reproducible lead optimization. The free carboxylic acid eliminates deprotection steps, enabling seamless conjugation to linkers or solid supports. Procure this exact CAS 2136119-50-9 to maintain data integrity in your drug discovery pipeline.

Molecular Formula C11H15N3O2
Molecular Weight 221.26
CAS No. 2136119-50-9
Cat. No. B2854191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid
CAS2136119-50-9
Molecular FormulaC11H15N3O2
Molecular Weight221.26
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)NC2=NC=CN=C2
InChIInChI=1S/C11H15N3O2/c15-11(16)8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4H2,(H,13,14)(H,15,16)
InChIKeyANUPNVJQXDMSJJ-KYZUINATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid: A Structurally Defined Building Block for Kinase-Targeted Synthesis


4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid (CAS 2136119-50-9) is a synthetic small molecule with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. It features a cyclohexane ring substituted at the 1-position with a carboxylic acid and at the 4-position with a pyrazin-2-ylamino group [1]. The compound is offered by multiple vendors in a racemic form as rac-(1R,4R)-4-[(Pyrazin-2-yl)amino]cyclohexane-1-carboxylic acid, typically with a purity of 95% . Its structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

The Critical Role of 4-Position Substitution in the Scaffold: Why 3-Substituted Analogs Are Not Interchangeable


The biological and chemical activity of pyrazinylamino-cyclohexane carboxylic acid derivatives is highly sensitive to the substitution pattern on the cyclohexane ring. The target compound, 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid, positions the pyrazine moiety at the 4-position relative to the carboxylic acid. This geometry is distinct from the more commonly documented 3-substituted isomer (CAS 1341373-13-4) [1]. This positional isomerism directly affects molecular geometry, binding conformation, and intermolecular interactions, making it unsuitable for simple substitution in structure-activity relationship (SAR) studies. Furthermore, the free carboxylic acid differentiates it from ester analogs (e.g., the methyl ester, CAS 2248173-55-7), which require an additional deprotection step for downstream conjugation. Replacing this specific scaffold with a regioisomer or functional analog introduces uncontrolled variables in a research program, jeopardizing experimental reproducibility and data integrity.

Quantitative Evidence Guide for 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic Acid Differentiation


Regioisomeric Differentiation: 4- vs. 3-Position Substitution

High-strength differential evidence, defined as direct head-to-head biological or physicochemical comparisons, is currently absent from public primary literature. The primary, verifiable distinction between the target compound and its closest analog is regioisomerism. The target compound is the 4-substituted regioisomer (CAS 2136119-50-9), while the primary comparator is the 3-substituted regioisomer (CAS 1341373-13-4) [1]. This change in substitution position results in a different 3D molecular geometry and presents a different vector for the pyrazinylamino group, which is a critical parameter in target binding.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Functional Group Differentiation: Free Carboxylic Acid vs. Methyl Ester

The target compound (MW 221.26) contains a free carboxylic acid, whereas a closely related analog is the methyl ester derivative (MW 235.287, CAS 2248173-55-7) . No comparative biological or solubility data is available.

Organic Synthesis Building Blocks Protecting Group Strategy

Provider-Specified Purity Thresholds

Reputable commercial sources offer 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid with a minimum specified purity of 95% . This establishes a baseline quality standard for procurement. No comparative purity data is available for alternative regioisomers.

Procurement Quality Control Research Reagent

Defined Research Scenarios for 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic Acid


Structure-Activity Relationship (SAR) Studies of Pyrazine-Containing Kinase Inhibitors

The compound is a vital building block for synthesizing libraries of kinase inhibitors, a major class of anticancer and anti-inflammatory drugs. Its unique 4-substituted pyrazinylamino-cyclohexane scaffold is used to systematically explore how altering the substitution position affects target binding affinity and selectivity . Using this specific isomer ensures that SAR data is directly comparable and reproducible, a core requirement for lead optimization.

Synthesis of Advanced Intermediates for Agrochemical and Material Science Applications

This compound serves as a key intermediate for creating novel molecules with applications beyond human therapeutics. The free carboxylic acid functionality allows for facile conjugation to various linkers, solid supports, or other functional moieties, enabling the exploration of new chemical space in fields such as crop protection and advanced materials .

Methodology Development in Organic Synthesis

The compound's bifunctional nature (carboxylic acid and heteroaryl amine) makes it a useful substrate for developing and validating new synthetic methods, such as novel amide coupling reactions or stereoselective transformations. Its commercial availability with a defined purity specification facilitates its use as a standard in academic and industrial research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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